![molecular formula C12H21NO4 B2620508 (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid CAS No. 2165547-10-2](/img/structure/B2620508.png)
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science.
Wirkmechanismus
The exact mechanism of action of ((2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is not well understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid exhibits anticonvulsant, analgesic, and anti-inflammatory effects. The compound has also been shown to have anxiolytic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is its potential use as a building block in the synthesis of various pharmaceuticals. However, one of the limitations of the compound is that its exact mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for the study of ((2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid. These include:
1. Further studies to understand the exact mechanism of action of the compound.
2. Investigation of the potential use of (this compound)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid in the treatment of various diseases.
3. Development of new synthetic methods for the production of (this compound)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid.
4. Study of the potential use of the compound in materials science.
Conclusion:
In conclusion, (this compound)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is a chemical compound that has potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The compound exhibits anticonvulsant, analgesic, and anti-inflammatory properties and has been shown to have anxiolytic effects. Further studies are needed to understand the exact mechanism of action of the compound and to investigate its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of ((2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of 2-methylpiperidine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction produces (this compound)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid as the final product.
Wissenschaftliche Forschungsanwendungen
((2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid has been extensively studied for its potential applications in pharmaceuticals. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. The compound has also been studied for its potential use as a building block in the synthesis of various pharmaceuticals.
Eigenschaften
IUPAC Name |
(2S,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.